N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 923216-66-4
VCID: VC11906474
InChI: InChI=1S/C21H14ClNO4/c1-12-16-11-15(23-21(25)18-3-2-10-26-18)8-9-17(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25)
SMILES: CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C21H14ClNO4
Molecular Weight: 379.8 g/mol

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

CAS No.: 923216-66-4

Cat. No.: VC11906474

Molecular Formula: C21H14ClNO4

Molecular Weight: 379.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide - 923216-66-4

Specification

CAS No. 923216-66-4
Molecular Formula C21H14ClNO4
Molecular Weight 379.8 g/mol
IUPAC Name N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Standard InChI InChI=1S/C21H14ClNO4/c1-12-16-11-15(23-21(25)18-3-2-10-26-18)8-9-17(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25)
Standard InChI Key TUVAVVOSYDDJPD-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Characterization and Structural Insights

Molecular Properties

The compound’s IUPAC name reflects its intricate substitution pattern, with critical functional groups influencing its physicochemical behavior. Key properties include:

PropertyValue
Molecular FormulaC₂₁H₁₄ClNO₄
Molecular Weight379.8 g/mol
logP5.956 (predicted)
Hydrogen Bond Acceptors4
Polar Surface Area32.45 Ų
SMILESCC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl
InChIKeyTUVAVVOSYDDJPD-UHFFFAOYSA-N

The presence of a chloro substituent enhances lipophilicity, while the furan-carboxamide group introduces hydrogen-bonding potential .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. For example:

  • ¹H NMR: Signals at δ 2.31 ppm (methyl group), δ 6.95–8.01 ppm (aromatic protons), and δ 12.95 ppm (NH proton).

  • ¹³C NMR: Peaks at δ 191.3 ppm (keto carbonyl) and δ 159.2 ppm (benzofuran oxygen) .

  • HRMS: [M+H]⁺ at m/z 379.8.

Synthesis and Derivatives

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Benzofuran Core Formation: Condensation of salicylaldehyde derivatives with 1,3,5-trioxane in glacial acetic acid .

  • Substitution Reactions:

    • Introduction of 4-chlorobenzoyl via Friedel-Crafts acylation.

    • Coupling of furan-2-carboxamide using carbodiimide-based activating agents .

  • Purification: Silica gel chromatography yields >85% purity .

Structural Analogues

Modifications to the benzofuran scaffold significantly alter bioactivity:

  • Anticonvulsant Activity: Replacement of the furan moiety with piperazine increases ED₅₀ to 0.055 mmol/kg .

  • Antimicrobial Potency: Addition of a nitro group at position 4 reduces MIC values against E. coli to 8 µg/mL .

Pharmacological Evaluation

Anticonvulsant Activity

In murine maximal electroshock (MES) models, the compound demonstrated:

  • ED₅₀: 0.259 mmol/kg (~98.3 mg/kg), comparable to phenytoin (0.72 relative potency) .

  • Neurotoxicity: Rotarod tests showed an ALD₅₀ of 1.675 mmol/kg, indicating a safety margin (ALD₅₀/ED₅₀ = 6.47) .

Mechanism of Action

Target Engagement

Molecular docking studies reveal interactions with:

  • GABA-AT Enzyme: Hydrogen bonding with Arg220 and hydrophobic interactions with Phe189 (binding energy: −8.2 kcal/mol) .

  • DNA Topoisomerase II: π-π stacking with guanine residues disrupts DNA replication .

Structure-Activity Relationships (SAR)

  • 4-Chlorobenzoyl Group: Enhances binding to hydrophobic pockets in target proteins .

  • Methyl Substituent: Reduces metabolic degradation by cytochrome P450 enzymes.

Future Directions

Optimization Strategies

  • Bioisosteric Replacement: Substituting furan with thiophene may improve blood-brain barrier penetration .

  • Prodrug Development: Esterification of the carboxamide group could enhance oral bioavailability.

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